Ulimorelin

描述

This compound is a novel small molecule ghrelin agonist being developed by Tranzyme Pharma as a first-in-class treatment for both POI and diabetic gastroparesis, serious medical conditions in which motility of the GI tract is severely impaired.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

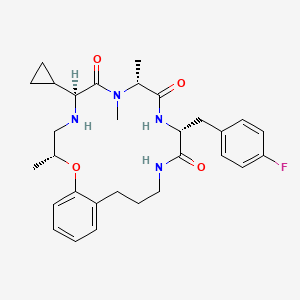

ghrelin agonist; an 18-membered macrocycle containing 3 amide bonds and a secondary amine as well as 4 stereogenic centers; belongs to macrocyclic peptidomimetics

Structure

3D Structure

属性

IUPAC Name |

(3R,6S,9R,12R)-6-cyclopropyl-12-[(4-fluorophenyl)methyl]-3,8,9-trimethyl-2-oxa-5,8,11,14-tetrazabicyclo[16.4.0]docosa-1(22),18,20-triene-7,10,13-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39FN4O4/c1-19-18-33-27(23-12-13-23)30(38)35(3)20(2)28(36)34-25(17-21-10-14-24(31)15-11-21)29(37)32-16-6-8-22-7-4-5-9-26(22)39-19/h4-5,7,9-11,14-15,19-20,23,25,27,33H,6,8,12-13,16-18H2,1-3H3,(H,32,37)(H,34,36)/t19-,20-,25-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYPAJVJMXQXTR-ABNZCKJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(C(=O)N(C(C(=O)NC(C(=O)NCCCC2=CC=CC=C2O1)CC3=CC=C(C=C3)F)C)C)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN[C@H](C(=O)N([C@@H](C(=O)N[C@@H](C(=O)NCCCC2=CC=CC=C2O1)CC3=CC=C(C=C3)F)C)C)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00233139 | |

| Record name | Ulimorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00233139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842131-33-3 | |

| Record name | D-Phenylalanine, (2S)-N-[(2R)-2-[2-(3-aminopropyl)phenoxy]propyl]-2-cyclopropylglycyl-N-methyl-D-alanyl-4-fluoro-, (3→1)-lactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=842131-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ulimorelin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0842131333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ulimorelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12128 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ulimorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00233139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ULIMORELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGI67MCW2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ulimorelin's Mechanism of Action at the Ghrelin Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulimorelin (also known as TZP-101) is a synthetic, macrocyclic peptidomimetic that acts as a potent and selective agonist of the ghrelin receptor, officially known as the growth hormone secretagogue receptor type 1a (GHSR1a).[1][2] Unlike the endogenous ligand ghrelin, which has pleiotropic effects including the stimulation of growth hormone secretion and appetite, this compound has been primarily investigated for its prokinetic effects on gastrointestinal (GI) motility.[1][2] This guide provides a comprehensive technical overview of this compound's mechanism of action at the ghrelin receptor, detailing its binding characteristics, downstream signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism: Agonism at the Ghrelin Receptor (GHSR1a)

This compound exerts its pharmacological effects by binding to and activating the GHSR1a, a G protein-coupled receptor (GPCR).[1][2] The activation of this receptor is the primary initiating event that leads to the physiological responses observed with this compound administration, particularly the enhancement of gastrointestinal motility.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's interaction with the human ghrelin receptor.

Table 1: this compound Binding Affinity at the Human Ghrelin Receptor (GHSR1a)

| Parameter | Value | Cell Line/System | Reference |

| Ki | 16 nM | Membranes from cells expressing human GHSR1a | [3] |

| Ki | 22 nM | Membranes from cells expressing human GHSR1a | [4] |

Table 2: this compound Functional Potency in Gαq/11-Mediated Signaling

| Parameter | Value | Assay | Cell Line | Reference |

| EC50 | 29 nM | Aequorin Ca2+-bioluminescence | CHO-K1 cells expressing human GHSR1a | [3] |

Signaling Pathways Activated by this compound

The ghrelin receptor is known to couple to multiple intracellular signaling pathways, a common feature of many GPCRs. The specific signaling cascade activated can be influenced by the agonist, leading to the concept of "biased agonism," where a ligand may preferentially activate one pathway over another.[5] While the complete biased agonism profile of this compound is not fully elucidated in the available literature, its primary mechanism of action is understood to be through the Gαq/11 pathway.

Gαq/11 Signaling Pathway

The most well-characterized signaling pathway for ghrelin receptor agonists, including this compound, is through the Gαq/11 family of G proteins. This pathway is central to the observed effects on cellular excitation and motility.

Figure 1: this compound-induced Gαq/11 signaling pathway.

Other Potential Signaling Pathways

The ghrelin receptor can also couple to other G proteins, including Gαi/o and Gα12/13, and can signal through β-arrestin pathways.

-

Gαi/o Pathway: Activation of this pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Gα12/13 Pathway: This pathway is known to activate RhoA, a small GTPase involved in regulating the actin cytoskeleton, which can influence cell contraction and migration.

-

β-Arrestin Pathway: Following agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs).

The extent to which this compound engages these alternative pathways has not been quantitatively detailed in the available literature, which is a key area for further research to fully understand its pharmacological profile and potential for biased agonism.

Experimental Protocols

The characterization of this compound's mechanism of action involves a suite of in vitro assays. Below are detailed methodologies for the key experiments.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the ghrelin receptor.

-

Objective: To quantify the affinity of a test compound (this compound) for the GHSR1a by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Membrane preparations from cells stably or transiently expressing the human GHSR1a.

-

Radioligand: 125I-labeled ghrelin.

-

Test compound: this compound at various concentrations.

-

Non-specific binding control: A high concentration of unlabeled ghrelin.

-

Assay Buffer: e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 2.5 mM EDTA, 0.4% BSA, pH 7.4.[6]

-

Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[6]

-

Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation counter.

-

-

Procedure:

-

In a 96-well plate, combine the cell membrane preparation, 125I-ghrelin (at a concentration near its Kd), and varying concentrations of this compound.

-

For total binding, omit the unlabeled ligand. For non-specific binding, include a saturating concentration of unlabeled ghrelin.

-

Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 27°C) to allow binding to reach equilibrium.[6]

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[6]

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2: Workflow for a competitive radioligand binding assay.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation, which is a hallmark of Gαq/11 signaling.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating the Gαq/11 pathway.

-

Materials:

-

A cell line stably expressing the human GHSR1a (e.g., CHO-K1, HEK293).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) or a bioluminescent calcium sensor (e.g., aequorin).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

A fluorescent plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

-

-

Procedure:

-

Plate the GHSR1a-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye by incubating them in a solution containing the dye for a specific time (e.g., 60 minutes) at 37°C. The AM ester form of the dye allows it to cross the cell membrane.

-

During the incubation, intracellular esterases cleave the AM group, trapping the active dye inside the cells.

-

Place the plate in the fluorescent plate reader.

-

Establish a baseline fluorescence reading.

-

Add varying concentrations of this compound to the wells using the instrument's integrated liquid handler.

-

Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

Determine the peak fluorescence response for each this compound concentration.

-

Plot the peak response as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

-

Figure 3: Workflow for a calcium mobilization assay.

Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a more stable measure of Gαq/11 pathway activation by quantifying the accumulation of a downstream metabolite of IP3.

-

Objective: To measure Gαq/11 activation by quantifying the accumulation of IP1.

-

Materials:

-

A cell line stably expressing the human GHSR1a.

-

A commercial IP-One HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

-

Stimulation buffer containing LiCl (to inhibit IP1 degradation).

-

A HTRF-compatible plate reader.

-

-

Procedure:

-

Plate the GHSR1a-expressing cells in a suitable microplate.

-

Stimulate the cells with varying concentrations of this compound in the presence of LiCl for a defined incubation period (e.g., 30-60 minutes) at 37°C.

-

Lyse the cells and add the HTRF detection reagents (an IP1 antibody labeled with a donor fluorophore and d2-labeled IP1 as the acceptor).

-

Incubate for a specified time to allow for the competitive binding reaction to occur.

-

Measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced by the cells.

-

Generate a standard curve using known concentrations of IP1.

-

Quantify the amount of IP1 produced at each this compound concentration by interpolating from the standard curve.

-

Plot the IP1 concentration as a function of the this compound concentration to determine the EC50 and Emax.

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated ghrelin receptor.

-

Objective: To quantify the ability of this compound to induce the interaction between GHSR1a and β-arrestin.

-

Materials:

-

A cell line engineered for a β-arrestin recruitment assay (e.g., PathHunter® cells from DiscoveRx). These cells co-express the GHSR1a fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor).

-

A commercial detection kit containing the substrate for the complemented enzyme.

-

A luminometer.

-

-

Procedure:

-

Plate the engineered cells in a white, opaque microplate.

-

Add varying concentrations of this compound to the cells and incubate for a specific period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

Add the detection reagents, which contain the substrate for the β-galactosidase enzyme that is formed upon complementation.

-

Incubate for a further period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

-

Measure the chemiluminescent signal using a luminometer. The signal is directly proportional to the extent of β-arrestin recruitment.

-

Plot the luminescent signal as a function of the this compound concentration to determine the EC50 and Emax for β-arrestin recruitment.

-

Conclusion

This compound is a potent ghrelin receptor agonist that primarily signals through the Gαq/11 pathway, leading to an increase in intracellular calcium. This mechanism is consistent with its observed prokinetic effects on gastrointestinal motility. While the ghrelin receptor is known to engage multiple signaling pathways, the specific profile of this compound across these pathways, and thus its potential for biased agonism, remains an area for further investigation. The detailed experimental protocols provided in this guide serve as a foundation for the continued exploration of this compound and other ghrelin receptor modulators, which is crucial for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. Optimization of the potency and pharmacokinetic properties of a macrocyclic ghrelin receptor agonist (Part I): Development of this compound (TZP-101) from hit to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of this compound, a ghrelin agonist, on liquid gastric emptying and colonic transit in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. β-arrestins and heterotrimeric G-proteins: collaborators and competitors in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ghrelin Agonist TZP-101/Ulimorelin Accelerates Gastrointestinal Recovery Independently of Opioid Use and Surgery Type: Covariate Analysis of Phase 2 Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ghrelin and motilin receptor agonists: time to introduce bias into drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]

Ulimorelin (TZP-101): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulimorelin (TZP-101) is a potent and selective macrocyclic agonist of the ghrelin/growth hormone secretagogue receptor type 1a (GHSR-1a). Developed by Tranzyme Pharma, it has been investigated for its pro-motility effects in the gastrointestinal (GI) tract, particularly for conditions such as postoperative ileus and gastroparesis. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.

Discovery of this compound

This compound was identified through a high-throughput screening of Tranzyme Pharma's proprietary library of macrocyclic compounds.[1][2] The screening targeted the human ghrelin receptor (GHSR-1a) using an aequorin-based calcium bioluminescence assay.[1][2] This assay measures the increase in intracellular calcium (Ca2+) upon receptor activation, a hallmark of Gq protein-coupled receptor signaling.

Initial screening identified several hit compounds with agonist activity at the GHSR-1a. Through extensive structure-activity relationship (SAR) studies and optimization of pharmacokinetic properties, this compound emerged as a lead candidate with high potency and improved metabolic stability.[1][2]

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is proprietary and not fully disclosed in publicly available literature, the general synthetic strategy involves the construction of a macrocyclic peptide-like structure. The synthesis of such macrocycles typically involves a combination of solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) techniques.

The key steps in the synthesis of macrocyclic peptidomimetics like this compound generally include:

-

Synthesis of Building Blocks: Preparation of the individual amino acid and other organic moieties that constitute the macrocycle.

-

Linear Peptide Assembly: Stepwise coupling of the building blocks on a solid support (SPPS) or in solution (LPPS) to form a linear precursor.

-

Macrocyclization: Intramolecular cyclization of the linear precursor to form the macrocyclic ring. This is a critical step and can be achieved through various chemical reactions, such as amide bond formation or ring-closing metathesis.

-

Purification and Characterization: Purification of the final macrocyclic compound using techniques like high-performance liquid chromatography (HPLC) and characterization by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

This compound is a selective agonist of the ghrelin receptor (GHSR-1a), a G protein-coupled receptor (GPCR) primarily coupled to the Gq/11 alpha-subunit.[3][4] The binding of this compound to GHSR-1a initiates a signaling cascade that plays a crucial role in regulating gastrointestinal motility.

Ghrelin Receptor Signaling Pathway

The activation of GHSR-1a by this compound triggers the following downstream signaling events:

-

Gq/11 Protein Activation: this compound binding induces a conformational change in the GHSR-1a, leading to the activation of the associated Gq/11 protein.[3]

-

Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).[3][5]

-

IP3 and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][6]

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[3][6]

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[6]

-

Cellular Response: The elevated intracellular Ca2+ and activated PKC lead to various downstream cellular responses, including smooth muscle contraction in the gastrointestinal tract, which enhances motility.[7]

Quantitative Data

In Vitro Data

| Parameter | Value | Species | Assay | Reference |

| Binding Affinity (Ki) | 16 nM | Human | Radioligand Binding Assay | [1][2] |

| Potency (EC50) | 29 nM | Human | Aequorin Ca2+-Bioluminescence Assay | [1][2] |

| IC50 (vs. Phenylephrine) | 0.6 µM | Rat (Saphenous Artery) | Myography | [8] |

| IC50 (vs. Phenylephrine) | 5 µM | Rat (Mesenteric Artery) | Myography | [8] |

In Vivo and Pharmacokinetic Data

| Parameter | Value | Species | Study Type | Reference |

| Oral Bioavailability | 24% | Rat | Pharmacokinetic Study | [1][2] |

| Oral Bioavailability | 24% | Monkey | Pharmacokinetic Study | [1][2] |

| Effect on Gastric Emptying | Significant improvement | Human | Scintigraphy | [9] |

| Effect on Colonic Transit | No significant effect | Human | Scintigraphy | [9] |

Clinical Trial Data (Phase 2, NCT00617552)

| Parameter | This compound (480 µg/kg) | Placebo | P-value | Reference |

| Hazard Ratio for GI Recovery | 1.81 | - | 0.014 | [10][11] |

| Median Time to First Bowel Movement | Accelerated | - | - | [10] |

| Incidence of Nausea and Vomiting | Reduced | - | - | [10] |

Experimental Protocols

Receptor Activation Assay (Calcium Mobilization)

Objective: To determine the agonist activity of this compound at the GHSR-1a.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human GHSR-1a and a calcium-sensitive bioluminescent protein (e.g., aequorin) or loaded with a fluorescent calcium indicator (e.g., Fluo-4) are cultured in appropriate media.[6]

-

Compound Preparation: this compound is serially diluted to a range of concentrations.

-

Assay Procedure:

-

Cells are plated in a multi-well plate.

-

The cells are washed and incubated with a buffer.

-

This compound dilutions are added to the wells.

-

The plate is immediately read using a luminometer or a fluorescence plate reader to measure the change in luminescence or fluorescence, which corresponds to the increase in intracellular Ca2+.[6]

-

-

Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated.

In Vivo Gastrointestinal Motility Study (Rat Gastric Emptying)

Objective: To evaluate the pro-motility effects of this compound in a preclinical model.

Methodology:

-

Animal Model: Male Wistar or Sprague-Dawley rats are used.[12][13]

-

Fasting: Animals are fasted overnight with free access to water.

-

Test Meal: A non-absorbable marker (e.g., phenol red) or a radiolabeled meal is administered orally.[13]

-

Drug Administration: this compound or vehicle is administered intravenously or orally at various doses.

-

Gastric Emptying Measurement:

-

At a predetermined time after test meal administration, the animals are euthanized.

-

The stomach is isolated, and its contents are collected.

-

The amount of the marker remaining in the stomach is quantified spectrophotometrically or by scintillation counting.[13]

-

-

Data Analysis: Gastric emptying is calculated as the percentage of the marker that has emptied from the stomach compared to a control group.

Conclusion

This compound (TZP-101) is a novel macrocyclic ghrelin receptor agonist that has demonstrated significant pro-motility effects in the upper gastrointestinal tract. Its discovery through high-throughput screening and subsequent optimization have yielded a potent and selective molecule. The mechanism of action via the GHSR-1a/Gq/PLC pathway is well-characterized. While clinical development for postoperative ileus did not meet its primary endpoints, the data generated from preclinical and clinical studies provide valuable insights into the therapeutic potential of ghrelin agonists for other GI motility disorders. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the science and development of this compound and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GHS-R1a constitutive activity and its physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Macrocycle synthesis strategy based on step-wise “adding and reacting” three components enables screening of large combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effects of this compound, a ghrelin agonist, on liquid gastric emptying and colonic transit in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ghrelin Agonist TZP-101/Ulimorelin Accelerates Gastrointestinal Recovery Independently of Opioid Use and Surgery Type: Covariate Analysis of Phase 2 Data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ghrelin agonist TZP-101/ulimorelin accelerates gastrointestinal recovery independently of opioid use and surgery type: covariate analysis of phase 2 data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gastric emptying of enterally administered liquid meal in conscious rats and during sustained anesthesia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Roles of Gastric Emptying and Gastrointestinal Transit Following Ileal Interposition in Alleviating Diabetes in Goto-Kakizaki Rats [frontiersin.org]

Ulimorelin Structure-Activity Relationship: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulimorelin (formerly TZP-101) is a potent and selective macrocyclic agonist of the ghrelin receptor (GHSR-1a), a G-protein coupled receptor primarily known for its role in regulating growth hormone secretion and energy homeostasis.[1][2] Unlike the endogenous ligand ghrelin, this compound exhibits a unique pharmacological profile, demonstrating significant prokinetic effects on gastrointestinal (GI) motility with minimal impact on growth hormone (GH) release in preclinical models.[1][2] This dissociation of GI and endocrine effects positioned this compound as a promising therapeutic agent for GI motility disorders, such as postoperative ileus (POI) and gastroparesis.[2]

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the key structural modifications that led to its discovery and optimization. It also includes detailed experimental protocols for the core assays used in its characterization and visual representations of its signaling pathway and development workflow.

Structure-Activity Relationship (SAR)

The development of this compound originated from a high-throughput screening campaign of a proprietary macrocycle library.[1] The initial hit, compound 1 , displayed moderate in vitro potency but suffered from poor pharmacokinetic properties. Extensive SAR studies focused on optimizing potency and druglikeness, primarily through conformational rigidification of the macrocyclic scaffold.[1] This effort culminated in the discovery of this compound (compound 2 ), which exhibited a significant improvement in both binding affinity and functional activity.[1]

Key Structural Modifications and Their Impact

The core of this compound's development lay in the systematic modification of its macrocyclic structure to enhance its interaction with the ghrelin receptor and improve its pharmacokinetic profile. The critical evolution from the initial hit to the clinical candidate involved strategic changes that locked the molecule in a more bioactive conformation.[1]

A pivotal finding from these studies was that a rigidified peptidomimetic portion within the macrocycle, best described as a nonideal type-I' β-turn, was crucial for potent ghrelin receptor agonism.[1] This conformational constraint is a key differentiator between the initial, more flexible hits and the optimized clinical candidate, this compound.

| Compound | Structure | Ki (nM) | EC50 (nM) | Key Features & Insights |

| Hit Compound (1) | [Structure of initial hit compound] | 86 | 134 | Moderate in vitro potency, poor pharmacokinetic properties. More flexible macrocyclic scaffold.[1] |

| This compound (2) | [Structure of this compound] | 16 | 29 | Significantly improved potency and oral bioavailability (24% in rats and monkeys). Rigidified macrocycle with a nonideal type-I' β-turn conformation. Dissociation of GI prokinetic effects from GH release in rats.[1] |

Experimental Protocols

Ghrelin Receptor Competitive Binding Assay

This protocol is adapted from established radioimmunoassay (RIA) procedures for ghrelin and is designed to determine the binding affinity (Ki) of test compounds for the ghrelin receptor.

Materials:

-

Membrane preparations from cells stably expressing the human ghrelin receptor (GHSR-1a).

-

Radioligand: [125I]-Ghrelin (human).

-

Assay Buffer: 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 2.5 mM EDTA, 0.4% BSA, pH 7.4.[3]

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.[3]

-

Test compounds (e.g., this compound and its analogs) at various concentrations.

-

Non-specific binding control: High concentration of unlabeled ghrelin (e.g., 1 µM).

-

GF/C filter plates.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the ghrelin receptor membrane preparation on ice and resuspend in assay buffer to a final concentration of 5-10 µg of protein per well.

-

Assay Setup: In a 96-well plate, add the following in order:

-

25 µL of assay buffer (for total binding) or 25 µL of non-specific binding control.

-

25 µL of test compound at desired concentrations.

-

25 µL of [125I]-Ghrelin at a concentration near its Kd (e.g., 0.1-0.5 nM).

-

150 µL of the diluted membrane preparation.

-

-

Incubation: Incubate the plate for 60 minutes at 27°C with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid filtration through a GF/C filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer.

-

Counting: Dry the filter plate and add scintillation fluid to each well. Count the radioactivity in a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Aequorin-Based Functional Assay for Calcium Mobilization

This assay measures the ability of a compound to activate the ghrelin receptor, which couples to the Gq signaling pathway, leading to an increase in intracellular calcium.

Materials:

-

HEK293 cells co-expressing the human ghrelin receptor and the photoprotein aequorin.

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS).

-

Coelenterazine h (substrate for aequorin).

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

-

Test compounds at various concentrations.

-

Luminometer capable of kinetic readings.

Procedure:

-

Cell Plating: Seed the HEK293-GHSR-aequorin cells into 96-well white, clear-bottom plates and culture overnight.

-

Coelenterazine Loading: On the day of the assay, remove the culture medium and incubate the cells with coelenterazine h (e.g., 5 µM) in assay buffer for 2-4 hours at 37°C in the dark.

-

Compound Addition: Place the plate in the luminometer. Inject the test compounds at various concentrations into the wells.

-

Luminescence Measurement: Immediately measure the light emission (luminescence) kinetically for a defined period (e.g., 30-60 seconds).

-

Data Analysis: The luminescence signal is proportional to the increase in intracellular calcium. Determine the EC50 value for each test compound by plotting the peak luminescence response against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound, as a ghrelin receptor agonist, is believed to activate downstream signaling cascades similar to the endogenous ligand, ghrelin. Upon binding to the GHSR-1a, it stimulates G-protein coupling, primarily through Gq and Gs, leading to the activation of multiple intracellular pathways that mediate its physiological effects.

This compound Drug Development Workflow

The discovery and development of this compound followed a structured workflow, from initial screening to clinical evaluation. This process involved iterative cycles of chemical synthesis, in vitro and in vivo testing, and pharmacokinetic profiling to identify a clinical candidate with the desired therapeutic properties.

Conclusion

The structure-activity relationship of this compound highlights the successful application of conformational constraint as a strategy to optimize the potency and pharmacokinetic properties of a macrocyclic screening hit. The resulting compound, this compound, demonstrated a desirable pharmacological profile as a potent ghrelin receptor agonist with selective prokinetic activity in the gastrointestinal tract. Although this compound ultimately did not succeed in pivotal Phase III clinical trials for postoperative ileus, the insights gained from its SAR and development provide valuable knowledge for the design of future ghrelin receptor modulators and other macrocyclic drugs. The detailed experimental protocols and workflow diagrams presented in this guide offer a practical resource for researchers in the field of drug discovery and development.

References

Pharmacokinetics and pharmacodynamics of Ulimorelin in vivo

An In-Depth Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of Ulimorelin

Introduction

This compound, also known as TZP-101, is a synthetic, macrocyclic peptidomimetic developed as a selective agonist for the ghrelin/growth hormone secretagogue receptor type 1a (GHSR-1a).[1][2] Ghrelin, the endogenous ligand for this receptor, plays a crucial role in regulating gastrointestinal (GI) motility, appetite, and growth hormone (GH) secretion.[2][3] this compound was primarily investigated for its potent prokinetic effects to treat GI dysmotility disorders, such as gastroparesis and postoperative ileus (POI).[1][4][5] Unlike the native peptide ghrelin, which has a short half-life, this compound was designed for enhanced metabolic stability.[2][6] This guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of this compound, detailing its mechanism of action, physiological effects, and the experimental protocols used for its evaluation.

Pharmacodynamics: Mechanism and Physiological Effects

This compound exerts its effects by binding to and activating the GHSR-1a, a G-protein coupled receptor (GPCR). This activation triggers a cascade of intracellular signaling events that mediate its diverse physiological actions.

Mechanism of Action and Signaling Pathway

This compound is a potent and selective full agonist of the human GHSR-1a.[5] Upon binding, it stimulates the Gαq protein subunit, which in turn activates phospholipase C (PLC).[3][7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium (Ca2+) from intracellular stores, a key step in initiating cellular responses like smooth muscle contraction in the GI tract.[3][7] The GHSR-1a can also couple to other G-proteins, such as Gα12/13, to activate downstream pathways like the RhoA kinase pathway.[3]

In Vivo Pharmacodynamic Effects

1. Gastrointestinal Motility: this compound has demonstrated significant prokinetic activity in both animal models and human studies.[2][8]

-

Animal Models: In rats with surgically induced POI, this compound administration reversed the delay in gastric emptying and stimulated GI transit.[4][5] Doses as low as 0.03 mg/kg (i.v.) were shown to be effective.[5] It exhibited 100-fold greater potency than metoclopramide in stimulating gastric emptying in naive rats.[4][5]

-

Human Studies: In healthy volunteers and patients with diabetic gastroparesis, this compound accelerated gastric emptying.[2][9] Multiple doses ranging from 150 to 600 µg/kg resulted in statistically significant improvements in the time to 50% liquid gastric emptying (∆t₅₀ = 23% to 46%).[9] However, the drug showed a lack of significant prokinetic activity in the human colon, suggesting the stomach is its predominant site of action.[9] This finding was critical in explaining its failure in POI clinical trials, where recovery of colonic function is the rate-limiting step.[9]

2. Growth Hormone (GH) Release: The effect of this compound on GH release is notably species-dependent.

-

In rats, despite its potency in GI models, this compound did not induce GH release.[1][10] This finding helped to differentiate the GI pharmacology from the GH-releasing effects of GHSR-1a agonism.[10]

-

In humans, like ghrelin, this compound stimulates the release of GH and subsequent increases in insulin-like growth factor 1 (IGF-1).[1]

3. Cardiovascular Effects: Preclinical studies revealed some vascular actions of this compound.

-

In vitro experiments using isolated rat arteries showed that this compound could inhibit vasoconstriction induced by α1-adrenoceptor agonists.[1][11] At higher concentrations, it could also directly cause artery constriction.[1][11] These vascular effects appear to be independent of the ghrelin receptor.[11]

-

Despite these preclinical findings, clinically relevant effects on blood pressure were not observed in human trials.[1]

4. Anti-inflammatory Effects: Ghrelin agonists have been shown to activate cholinergic anti-inflammatory pathways, which could be beneficial in preventing inflammatory cascades associated with POI.[2] While this is a potential mechanism contributing to its effects, the primary driver of GI recovery is considered its promotility action.[2]

Pharmacokinetics: ADME Profile

The pharmacokinetic profile of this compound was optimized from early hits to improve its drug-like properties, particularly its bioavailability and metabolic stability.[10]

Absorption and Bioavailability

This compound exhibits good oral bioavailability for a peptidomimetic macrocycle.

Distribution, Metabolism, and Excretion

Specific data on the distribution, metabolism, and excretion of this compound in vivo are limited in the provided search results. A clinical trial (NCT01405599) was designed to evaluate its pharmacokinetics in subjects with hepatic impairment, which would provide insights into its metabolism and clearance pathways, but the results are not detailed.[12]

Pharmacokinetic and Pharmacodynamic Data Summary

The following tables summarize the key quantitative parameters for this compound based on available preclinical and clinical data.

Table 1: In Vitro and Preclinical Pharmacokinetic/Pharmacodynamic Parameters

| Parameter | Value | Species/System | Reference |

|---|---|---|---|

| Binding Affinity (Ki) | 16 - 22 nM | Human GHSR-1a | [2][5][10] |

| Agonist Activity (EC50) | 29 nM | Human GHSR-1a | [5][10] |

| Oral Bioavailability | 24% | Rat | [8][10] |

| Oral Bioavailability | 24% | Monkey | [8][10] |

| Growth Hormone Release | No effect | Rat |[1][10] |

Table 2: Human Clinical Trial Pharmacodynamic and Dosing Information

| Indication | Dose Range | Route | Key Finding | Reference |

|---|---|---|---|---|

| Healthy Volunteers | 80 - 1200 µg/kg | IV | Accelerated liquid gastric emptying | [9] |

| Diabetic Gastroparesis | 20 - 600 µg/kg (daily) | IV | Well-tolerated; showed prokinetic effects | [2] |

| Postoperative Ileus | 20 - 600 µg/kg (daily) | IV | Accelerated GI recovery by 10-22h vs placebo | [2] |

| Postoperative Ileus | 480 µg/kg (most effective dose) | IV | Failed to meet primary endpoints in Phase III |[2][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are descriptions of key experimental protocols used to characterize this compound.

In Vitro Receptor Activation Assay

Protocol: Aequorin Ca²⁺-Bioluminescence Assay This assay was used during the high-throughput screening that led to the discovery of this compound to measure the agonist activity of compounds at the human ghrelin receptor.[10]

-

Cell Line: A stable cell line (e.g., HEK293) is engineered to co-express the human GHSR-1a and the photoprotein aequorin.

-

Aequorin Loading: Cells are incubated with coelenterazine, the luciferin substrate for aequorin, allowing it to reconstitute the functional photoprotein inside the cells.

-

Compound Addition: Test compounds, such as this compound, are added to the cells in a microplate format.

-

Signal Transduction: Agonist binding to GHSR-1a activates the Gq pathway, leading to an increase in intracellular Ca²⁺ concentration.

-

Bioluminescence Measurement: The released Ca²⁺ binds to aequorin, triggering a conformational change that results in the oxidation of coelenterazine and the emission of a flash of blue light.

-

Data Analysis: The intensity of the light emission is measured using a luminometer and is directly proportional to the intracellular Ca²⁺ concentration. Dose-response curves are generated to calculate the EC₅₀ value for each compound.

In Vivo Model of Postoperative Ileus (POI)

Protocol: Rat Model of Surgically Induced Ileus This model was used to evaluate the prokinetic efficacy of this compound in a setting that mimics the human condition of POI.[5]

-

Animal Preparation: Male Sprague-Dawley rats are fasted overnight with free access to water.

-

Anesthesia: Animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Procedure: A midline laparotomy is performed to expose the small intestine and cecum. To induce ileus, the intestine is gently manipulated (a procedure often referred to as "running of the bowel") for a standardized period.[5] The abdominal wall and skin are then closed in layers.

-

Drug Administration: this compound or vehicle is administered, typically via intravenous (i.v.) or subcutaneous (s.c.) injection, at specific time points post-surgery (e.g., 15 minutes, 2 hours, and 4 hours).[5]

-

GI Transit Measurement: At a predetermined time after surgery, a non-absorbable colored marker (e.g., charcoal meal or phenol red) is administered by oral gavage.

-

Endpoint Assessment: After a set period, the animal is euthanized, and the entire GI tract is excised. The distance traveled by the marker is measured and expressed as a percentage of the total length of the small intestine (the geometric center). This provides a quantitative measure of GI transit.

-

Data Analysis: The geometric center values for the this compound-treated groups are compared to the vehicle-treated control group to determine the effect of the drug on restoring GI motility.

Human Gastric Emptying and Colonic Transit Study

Protocol: Scintigraphic Motility Assessment Scintigraphy is the gold standard for quantitatively measuring gastric and colonic transit in clinical research. This method was used to assess this compound's effects in healthy adults.[9]

-

Subject Preparation: Healthy volunteers are enrolled after screening. They typically fast overnight before the study day.

-

Radiolabeled Meal: Subjects consume a standardized meal (e.g., liquid meal) labeled with a gamma-emitting radioisotope, such as Technetium-99m (⁹⁹ᵐTc).

-

Imaging: Immediately after meal ingestion, subjects are positioned in front of a gamma camera. Serial images are acquired at frequent intervals over several hours to track the movement of the radiolabel out of the stomach.

-

Data Acquisition and Analysis (Gastric Emptying): Regions of interest (ROIs) are drawn around the stomach on the scintigraphic images. The radioactive counts within the ROI are corrected for radioactive decay. A time-activity curve is generated, and the time for 50% of the meal to empty from the stomach (t₅₀) is calculated.

-

Colonic Transit Measurement: For colonic transit, a delayed-release capsule containing a different radioisotope (e.g., Indium-111, ¹¹¹In) is ingested. Images are taken at later time points (e.g., 24, 48 hours) to assess the progression of the capsule through different regions of the colon. The geometric center (GC) of the isotope's distribution at a specific time (e.g., GC₂₄) is calculated as a weighted average of the counts in each colonic region.[9]

-

Drug Administration: this compound or placebo is administered (e.g., via IV infusion) at specified times relative to the meal. The study is often a crossover or parallel-group design to compare drug effects against baseline or placebo.[9]

Conclusion

This compound is a potent, selective ghrelin receptor agonist with significant prokinetic effects, particularly on the stomach. Its pharmacokinetic profile, characterized by enhanced stability and good oral bioavailability in preclinical species, represented an improvement over native ghrelin.[8][10] In vivo studies confirmed its ability to accelerate gastric emptying and GI transit.[2][9] However, a key pharmacodynamic finding—its limited effect on the human colon—coupled with a potentially inadequate once-daily dosing regimen, led to its failure in pivotal Phase III trials for postoperative ileus, a condition heavily influenced by colonic dysmotility.[9] The development of this compound nonetheless provided valuable insights into the pharmacology of the ghrelin system, highlighting the differential control of upper and lower GI motility and the importance of matching a drug's site of action and pharmacokinetic profile to the underlying pathophysiology of the target indication.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Ghrelin Agonist TZP-101/Ulimorelin Accelerates Gastrointestinal Recovery Independently of Opioid Use and Surgery Type: Covariate Analysis of Phase 2 Data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ghrelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Portico [access.portico.org]

- 6. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The effects of this compound, a ghrelin agonist, on liquid gastric emptying and colonic transit in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimization of the potency and pharmacokinetic properties of a macrocyclic ghrelin receptor agonist (Part I): Development of this compound (TZP-101) from hit to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of the ghrelin receptor-independent vascular actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

Ulimorelin's Effect on Growth Hormone Release in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulimorelin (formerly TZP-101) is a potent, selective, macrocyclic agonist of the ghrelin/growth hormone secretagogue receptor type 1a (GHSR-1a).[1][2] While the activation of the GHSR-1a is classically associated with a robust release of growth hormone (GH), this compound exhibits a distinct pharmacological profile in preclinical animal models.[2][3] This technical guide provides an in-depth overview of this compound's effects on growth hormone release in these models, presenting available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows. The primary focus of preclinical research on this compound has been its gastrointestinal (GI) prokinetic effects, as it has been observed to have little to no stimulatory effect on growth hormone secretion in commonly used rodent models.[1][2] This contrasts with other ghrelin agonists and the endogenous ligand, ghrelin, which are potent GH stimulators in the same models.[4][5] This document will explore this divergence, providing researchers with a comprehensive understanding of this compound's unique preclinical characteristics.

Core Properties of this compound

This compound is a peptidomimetic designed for enhanced metabolic stability and high affinity for the human GHSR-1a.[6] Its primary development focus has been for conditions of GI dysmotility, such as postoperative ileus and gastroparesis.[1]

In Vitro Activity at the Human Ghrelin Receptor (GHSR-1a)

The initial identification and optimization of this compound were conducted through in vitro assays to determine its binding affinity and functional potency at the human GHSR-1a. The following table summarizes the key in vitro parameters for this compound.

| Parameter | Value | Cell Line | Assay Type |

| Binding Affinity (Ki) | 16 nM | - | Radioligand Binding Assay |

| Functional Potency (EC50) | 29 nM | - | Aequorin Ca2+-bioluminescence |

Data sourced from Hoveyda et al. (2011).[2]

Mechanism of Action: The GHSR-1a Signaling Pathway

This compound, as a GHSR-1a agonist, binds to this G-protein coupled receptor (GPCR). The canonical signaling pathway for GHSR-1a activation, which leads to growth hormone release from the pituitary somatotrophs, is initiated by the binding of an agonist like ghrelin.[7] This binding event triggers a conformational change in the receptor, leading to the activation of the Gq/11 protein.[6] Activated Gq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[8] This sharp increase in cytosolic Ca2+ is a primary trigger for the fusion of GH-containing vesicles with the plasma membrane and the subsequent secretion of growth hormone.[8]

Additionally, ghrelin and other GH secretagogues can act at the hypothalamic level, stimulating the release of Growth Hormone-Releasing Hormone (GHRH), which synergistically enhances GH secretion from the pituitary.[7]

Caption: Canonical GHSR-1a signaling pathway leading to growth hormone release.

Preclinical Data on Growth Hormone Release

A notable characteristic of this compound in preclinical studies is its dissociation of GH-releasing activity from its other effects, particularly in rodent models.

Findings in Rat Models

Despite its high affinity and potency at the GHSR-1a in vitro, this compound has been consistently reported to have little or no effect on the release of growth hormone in rats.[1][2] This is a significant deviation from the effects of the endogenous ligand, ghrelin, and other synthetic GHSR-1a agonists. While this compound demonstrates potent effects on gastrointestinal motility in rats, it does not induce a corresponding surge in plasma GH levels.[1] This suggests a potential for biased agonism or species-specific differences in the downstream coupling of the GHSR-1a.

Comparative Preclinical Data of Ghrelin Agonists on GH Release

To contextualize the unique preclinical profile of this compound, the following table compares its effects on GH release with those of other well-characterized ghrelin agonists in various animal models.

| Compound | Animal Model | Route of Administration | Effect on GH Release | Reference |

| This compound | Rat | Oral / IV | No significant increase | [1][2] |

| Anamorelin | Rat | Oral | Significant, dose-dependent increase | [4] |

| Pig | IV / Continuous | Significant increase | [4] | |

| Ghrelin | Rat | IV / ICV | Significant increase | [5][9] |

| GHRP-6 | Rat | - | Significant increase | [10] |

| Swine | IV | Significant increase | [4] | |

| Ipamorelin | Rat | IV | Significant increase | [4] |

| Swine | IV | Significant increase | [4] |

Experimental Protocols

While specific protocols detailing the lack of GH response to this compound are not extensively published due to the focus on its GI effects, a standard methodology for assessing the GH-releasing potential of a GHSR-1a agonist in a preclinical rat model is described below. This protocol is based on established methods used for other compounds in the same class.[4][5]

In Vivo Assessment of Growth Hormone Release in Rats

Objective: To determine the effect of a test compound on plasma growth hormone concentrations in conscious, freely moving rats.

Animal Model:

-

Male Sprague-Dawley or Long-Evans rats (250-350g).

-

Animals are surgically implanted with an indwelling jugular vein catheter for stress-free blood sampling and compound administration.

-

Animals are allowed to recover for at least 5-7 days post-surgery and are habituated to the experimental conditions.

Experimental Procedure:

-

Acclimation: On the day of the experiment, rats are moved to the testing room and connected to the sampling lines. They are left undisturbed for at least 60 minutes to acclimate.

-

Baseline Sampling: Blood samples (e.g., 0.2 mL) are collected at regular intervals (e.g., every 15-20 minutes) for a baseline period of 60-90 minutes to establish the pulsatile nature of GH secretion.

-

Compound Administration: The test compound (e.g., this compound) or vehicle control is administered intravenously (IV) through the catheter at time = 0.

-

Post-Dose Sampling: Blood sampling continues at frequent intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes) post-administration.

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Hormone Analysis: Plasma growth hormone concentrations are quantified using a species-specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Data Analysis: The change in plasma GH concentration from baseline is calculated for each time point. The area under the curve (AUC) and the peak GH concentration (Cmax) are determined and compared between treatment and vehicle groups using appropriate statistical methods (e.g., ANOVA).

Caption: Workflow for in vivo assessment of GH release in preclinical models.

Conclusion

This compound is a potent GHSR-1a agonist that, in preclinical rat models, demonstrates a clear separation between its gastrointestinal prokinetic effects and growth hormone stimulation. Unlike the endogenous ligand ghrelin and other synthetic agonists such as Anamorelin, this compound does not significantly increase plasma GH levels in rats. This unique profile suggests that the downstream signaling or regulatory mechanisms of the GHSR-1a may be more complex than previously understood and could be subject to biased agonism or species-specific variations. For researchers in drug development, this compound serves as an important tool for dissecting the distinct physiological roles mediated by the ghrelin receptor, particularly in differentiating the pathways governing GI motility from those controlling pituitary hormone secretion. Future preclinical investigations in other species could further elucidate the nuanced pharmacology of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ghrelin stimulates growth hormone secretion and food intake in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Ghrelin: Ghrelin as a Regulatory Peptide in Growth Hormone Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ghrelin-induced growth hormone release from isolated rat anterior pituitary cells depends on intracellullar and extracellular Ca2+ sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ghrelin stimulates GH but not food intake in arcuate nucleus ablated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological characterisation of a new oral GH secretagogue, NN703 - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Safety and Toxicology Profile of Ulimorelin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information regarding the preclinical safety and toxicology of Ulimorelin (also known as TZP-101). While efforts have been made to provide a comprehensive overview, specific quantitative data from key regulatory toxicology studies, such as No-Observed-Adverse-Effect Levels (NOAELs), were not available in the public domain at the time of this writing. The experimental protocols described are based on standard International Council for Harmonisation (ICH) guidelines for preclinical safety testing and may not reflect the exact design of the studies conducted for this compound.

Introduction

This compound is a potent, selective, macrocyclic agonist of the ghrelin/growth hormone secretagogue receptor type 1a (GHSR-1a). It was developed for the treatment of gastrointestinal motility disorders, such as postoperative ileus and diabetic gastroparesis. As a ghrelin analogue, this compound mimics the effects of endogenous ghrelin on the gastrointestinal tract, primarily promoting gastric emptying and intestinal transit. This technical guide provides a summary of the available preclinical safety and toxicology data for this compound, intended to inform researchers and drug development professionals.

Mechanism of Action and Signaling Pathway

This compound exerts its prokinetic effects by activating the GHSR-1a, a G-protein coupled receptor predominantly expressed in the gut and brain. Activation of this receptor in the gastrointestinal tract is known to stimulate motility.

Figure 1: Simplified this compound/GHSR-1a Signaling Pathway.

Pharmacokinetics and Metabolism

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate and for interpreting toxicology findings.

Key Findings:

-

Oral Bioavailability: this compound has demonstrated an oral bioavailability of 24% in both rats and monkeys[1].

-

Growth Hormone Release: Despite its potency as a ghrelin agonist, this compound did not induce the release of growth hormone in rats, indicating a potential functional selectivity for its gastrointestinal effects[1].

Preclinical Toxicology Studies

A standard battery of preclinical toxicology studies is required by regulatory agencies to assess the safety of a new drug candidate before it can be administered to humans. The following sections outline the likely studies conducted for this compound based on ICH guidelines.

Single-Dose Toxicity

Single-dose toxicity studies aim to determine the acute toxicity of a substance and to identify the maximum tolerated dose (MTD).

Experimental Protocol (General): These studies are typically conducted in at least two mammalian species (one rodent, one non-rodent). The test substance is administered as a single dose via the intended clinical route and potentially other routes. Animals are observed for a defined period (e.g., 14 days) for signs of toxicity and mortality. A full necropsy is performed on all animals.

Figure 2: General Workflow for a Single-Dose Toxicity Study.

Quantitative Data: Specific single-dose toxicity data for this compound, such as LD50 values, are not publicly available.

Repeat-Dose Toxicity

Repeat-dose toxicity studies are designed to characterize the toxicological profile of a substance following repeated administration and to identify target organs of toxicity.

Experimental Protocol (General): Studies are conducted in at least two species (one rodent and one non-rodent). The drug is administered daily for a specified duration (e.g., 28 days, 90 days). Endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination of tissues. A recovery period is often included to assess the reversibility of any findings.

Figure 3: General Workflow for a Repeat-Dose Toxicity Study.

Quantitative Data:

| Study Type | Species | Duration | NOAEL | Target Organs |

|---|---|---|---|---|

| Repeat-Dose | Rat | Data not available | Data not available | Data not available |

| Repeat-Dose | Dog/Monkey | Data not available | Data not available | Data not available |

Safety Pharmacology

The safety pharmacology core battery investigates the effects of a drug on vital functions, including the cardiovascular, respiratory, and central nervous systems.

Experimental Protocol (General):

-

Cardiovascular: Effects on blood pressure, heart rate, and ECG are assessed, often in conscious, telemetered animals (e.g., dogs or monkeys). In vitro hERG channel assays are also conducted to assess the potential for QT interval prolongation.

-

Respiratory: Respiratory rate and tidal volume are typically measured in rodents using whole-body plethysmography.

-

Central Nervous System (CNS): A functional observational battery (FOB) or Irwin test is used to assess effects on behavior, coordination, and other neurological functions in rodents.

Quantitative Data: Specific safety pharmacology data for this compound are not publicly available.

Genotoxicity

Genotoxicity studies are performed to identify compounds that can cause genetic damage.

Experimental Protocol (General): A standard battery of tests includes:

-

A test for gene mutation in bacteria (Ames test).

-

An in vitro cytogenetic test in mammalian cells or an in vitro mouse lymphoma assay.

-

An in vivo test for chromosomal damage (e.g., rodent bone marrow micronucleus test).

Quantitative Data:

| Assay | Test System | Metabolic Activation | Result |

|---|---|---|---|

| Ames Test | S. typhimurium, E. coli | With and without S9 | Data not available |

| In vitro Chromosomal Aberration | Mammalian cells | With and without S9 | Data not available |

| In vivo Micronucleus | Rodent bone marrow | N/A | Data not available |

Carcinogenicity

Carcinogenicity studies are conducted for drugs that are expected to be administered chronically.

Experimental Protocol (General): Long-term (e.g., 2-year) studies are typically conducted in two rodent species (e.g., rat and mouse). Animals are administered the drug daily, and the incidence of tumors is evaluated.

Quantitative Data: Carcinogenicity data for this compound are not publicly available.

Reproductive and Developmental Toxicity

These studies assess the potential effects of a drug on fertility, embryonic and fetal development, and pre- and postnatal development.

Experimental Protocol (General):

-

Fertility and Early Embryonic Development: Typically conducted in rats.

-

Embryo-fetal Development: Conducted in two species (one rodent, one non-rodent, e.g., rabbit).

-

Pre- and Postnatal Development: Typically conducted in rats.

Quantitative Data: Reproductive and developmental toxicity data for this compound are not publicly available.

Summary and Conclusion

This compound is a ghrelin receptor agonist with demonstrated prokinetic effects in preclinical models. While detailed quantitative data from a full battery of regulatory preclinical toxicology studies are not publicly available, the progression of this compound to late-stage clinical trials suggests that an acceptable safety profile was established in these studies. The available pharmacokinetic data in rats and monkeys indicate oral bioavailability. Further detailed information on the preclinical safety of this compound would require access to regulatory submission documents.

References

Methodological & Application

Application Notes and Protocols for Ulimorelin Ghrelin Receptor Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulimorelin (formerly TZP-101) is a potent and selective macrocyclic peptidomimetic agonist of the ghrelin/growth hormone secretagogue receptor type 1a (GHSR-1a).[1][2][3][4] The ghrelin receptor, a G-protein coupled receptor (GPCR), is a key regulator of numerous physiological processes, including growth hormone secretion, appetite, and gastrointestinal motility.[5][6][7] this compound has been investigated for its prokinetic effects in managing conditions such as postoperative ileus and gastroparesis.[1][3][8]

These application notes provide a detailed protocol for conducting a radioligand binding assay to characterize the interaction of this compound and other test compounds with the human ghrelin receptor. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor, providing essential data for drug discovery and pharmacological research.[9][10][11] This document outlines both saturation binding assays to determine receptor density (Bmax) and radioligand affinity (Kd), and competition binding assays to determine the inhibitory affinity (Ki) of test compounds like this compound.

Ghrelin Receptor Signaling Pathway

The ghrelin receptor (GHSR-1a) is known to couple to several G-protein subtypes, leading to the activation of multiple downstream signaling cascades. Upon agonist binding, the receptor can activate Gαq/11, Gαi/o, and Gα12/13 proteins.[5][12][13]

-

Gαq/11 Pathway: Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger.[12][13]

-

Gαi/o Pathway: This pathway typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5]

-

Gα12/13 Pathway: Activation of Gα12/13 can lead to the activation of RhoA kinase.[12]

The specific signaling pathway activated can be influenced by the ligand, a phenomenon known as biased agonism.[12]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Ghrelin Agonist TZP-101/Ulimorelin Accelerates Gastrointestinal Recovery Independently of Opioid Use and Surgery Type: Covariate Analysis of Phase 2 Data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Portico [access.portico.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Ulimorelin Administration in Rodent Models of Postoperative Ileus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Postoperative ileus (POI) is a common complication following abdominal surgery, characterized by a temporary impairment of gastrointestinal motility. Ulimorelin (TZP-101), a potent and selective ghrelin receptor agonist, has demonstrated prokinetic effects in both preclinical and clinical settings, making it a promising candidate for the management of POI.[1] These application notes provide a comprehensive overview of the administration of this compound in rodent models of postoperative ileus, including detailed experimental protocols, quantitative data summaries, and a visualization of the underlying signaling pathway.

Mechanism of Action

This compound exerts its prokinetic effects by acting as an agonist at the growth hormone secretagogue receptor type 1a (GHSR-1a), also known as the ghrelin receptor.[1] Ghrelin, the endogenous ligand for this receptor, is a gut-brain peptide that plays a crucial role in regulating appetite, energy balance, and gastrointestinal function. The binding of this compound to GHSR-1a, which is expressed on various cells including enteric neurons, initiates a signaling cascade that ultimately enhances gastrointestinal motility.[2]

Signaling Pathway of this compound at the Ghrelin Receptor

The activation of the ghrelin receptor by this compound triggers a cascade of intracellular events. This process is initiated by the coupling of the receptor to G-proteins, primarily Gαq and Gα12/13, leading to the activation of downstream effectors. This signaling can result in increased intracellular calcium levels and the activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs). In neurons, this signaling can modulate ion channel activity and neurotransmitter release, ultimately leading to increased smooth muscle contraction and accelerated gastrointestinal transit.

Caption: this compound signaling pathway at the ghrelin receptor.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound in rodent models of postoperative ileus.

Table 1: this compound Dosage and Administration in a Rat Model of Postoperative Ileus

| Parameter | Details | Reference |

| Animal Model | Male Sprague-Dawley rats | [1] |

| Induction of POI | Laparotomy and intestinal manipulation ("running of the bowel") | [1] |

| Drug | This compound (TZP-101) | [1] |

| Route of Administration | Intravenous (i.v.) bolus infusion | [1] |

| Dosage Range | 0.03 - 1.0 mg/kg | [1] |

| Dosing Schedule | Bolus infusions at 15 minutes, 2 hours, and 4 hours post-surgery | [1] |

Table 2: Efficacy of this compound on Gastrointestinal Motility in a Rat POI Model

| Endpoint | Result | Reference |

| Time to First Bowel Movement | Dose-dependent decrease compared to vehicle | [1] |

| Fecal Pellet Output | Dose-dependent increase at 12 and 24 hours post-surgery compared to vehicle | [1] |

| Food Intake | Monitored for 48 hours | [1] |

| Body Weight | Monitored for 48 hours | [1] |

Experimental Protocols

Protocol 1: Induction of Postoperative Ileus in a Rat Model

This protocol describes a commonly used method to induce postoperative ileus in rats through surgical manipulation of the intestines.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments (scalpel, forceps, scissors)

-

Sterile saline solution

-

Suture material

Procedure:

-

Anesthetize the rat using an appropriate anesthetic agent.

-

Shave the abdomen and disinfect the surgical area with an antiseptic solution.

-

Perform a midline laparotomy (a 3-4 cm incision) to expose the abdominal cavity.

-

Gently exteriorize the small intestine and cecum.

-

Manipulate the entire length of the small intestine by gently running it between the thumb and forefinger (termed "running of the bowel"). This should be done for a standardized duration (e.g., 5 minutes).

-

Return the intestines to the abdominal cavity.

-

Close the abdominal wall in two layers (peritoneum/muscle and skin) using appropriate suture material.

-

Allow the animal to recover from anesthesia in a warm, clean cage.

Protocol 2: Administration of this compound

This protocol outlines the intravenous administration of this compound to rats following the induction of postoperative ileus.

Materials:

-

This compound solution (dissolved in a suitable vehicle, e.g., sterile saline)

-

Syringes and needles for intravenous injection

-

Rat with surgically induced postoperative ileus

Procedure:

-

Prepare the desired concentrations of this compound solution.

-

At specified time points post-surgery (e.g., 15 minutes, 2 hours, and 4 hours), administer the this compound solution via intravenous injection (e.g., into the tail vein).

-

Administer a vehicle control (e.g., sterile saline) to a separate group of animals.

-

Observe the animals for any adverse reactions.

Protocol 3: Assessment of Gastrointestinal Motility

Several methods can be used to quantify the effects of this compound on gastrointestinal motility.

A. Fecal Pellet Output:

-

House the rats in individual cages with a wire mesh bottom to allow for the collection of fecal pellets.

-

Collect and count the number of fecal pellets at specific time intervals (e.g., every hour for the first 12 hours, then at 24 and 48 hours post-surgery).

B. Gastrointestinal Transit Time (Charcoal Meal Assay):

-

At a predetermined time after the final this compound administration, administer a non-absorbable marker (e.g., 1.5 ml of a 5% charcoal suspension in 10% gum arabic) orally to the rats.

-

After a specific duration (e.g., 30 minutes), euthanize the animals.

-

Carefully dissect the entire gastrointestinal tract from the stomach to the distal colon.

-

Measure the total length of the small intestine and the distance traveled by the charcoal meal.

-